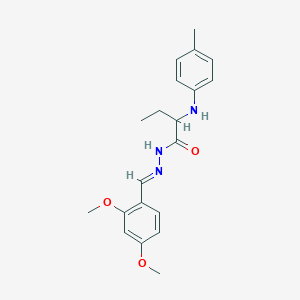![molecular formula C11H12IN3O4 B515507 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE](/img/structure/B515507.png)
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an iodo group, a methoxy group, and an aminocarbonyl hydrazono moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the hydrazono intermediate, followed by the introduction of the iodo and methoxy groups under controlled conditions. The final step involves the esterification of the phenyl acetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-METHOXYPHENYL ACETATE: Shares the methoxyphenyl acetate moiety but lacks the iodo and hydrazono groups.
Ethyl (4-methoxyphenyl)acetate: Similar structure but with an ethyl group instead of the iodo and hydrazono groups.
Uniqueness
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is unique due to the presence of the iodo and hydrazono groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C11H12IN3O4 |
|---|---|
Molekulargewicht |
377.13g/mol |
IUPAC-Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C11H12IN3O4/c1-6(16)19-10-8(12)3-7(4-9(10)18-2)5-14-15-11(13)17/h3-5H,1-2H3,(H3,13,15,17)/b14-5+ |
InChI-Schlüssel |
IZXSGVPQSPJXRH-LHHJGKSTSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=NNC(=O)N)OC |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1I)/C=N/NC(=O)N)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=NNC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(N-decanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B515426.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B515432.png)
![2-anilino-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B515434.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B515436.png)

![PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B515440.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515442.png)

![Isopropyl 4-cyano-5-[(6-{[3-cyano-5-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B515447.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B515449.png)

